molecular formula C23H22F2N4O2 B2787305 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2,6-difluorophenyl)acetamide CAS No. 1251615-38-9

2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2,6-difluorophenyl)acetamide

Katalognummer: B2787305
CAS-Nummer: 1251615-38-9
Molekulargewicht: 424.452
InChI-Schlüssel: BXGLMOMNAZBRCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1.1 Structural Overview of 2-{6-Benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2,6-difluorophenyl)acetamide The compound features a pyrido[4,3-d]pyrimidin-4-one core substituted with a benzyl group at position 6 and a methyl group at position 2. The acetamide side chain is linked to position 3 of the pyrimidine ring and terminates in a 2,6-difluorophenyl group. The fluorine atoms on the phenyl ring may enhance metabolic stability and membrane permeability compared to chlorinated or non-halogenated analogs .

Eigenschaften

IUPAC Name

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(2,6-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O2/c1-15-26-20-10-11-28(12-16-6-3-2-4-7-16)13-17(20)23(31)29(15)14-21(30)27-22-18(24)8-5-9-19(22)25/h2-9H,10-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGLMOMNAZBRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2,6-difluorophenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the benzyl, methyl, and oxo groups through various substitution and condensation reactions. The final step involves the acylation of the pyrido[4,3-d]pyrimidine derivative with 2,6-difluorophenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2,6-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.

    Substitution: The benzyl and difluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Wissenschaftliche Forschungsanwendungen

2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2,6-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Wirkmechanismus

The mechanism of action of 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2,6-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural Similarity and Key Modifications
The compound shares a pyrimidine-acetamide scaffold with derivatives reported in recent studies. A structurally analogous compound, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (), provides a basis for comparison:

Feature Target Compound Analog ()
Core Structure Pyrido[4,3-d]pyrimidin-4-one 1,6-dihydropyrimidin-4-one
Position 2 Substituent Methyl Methyl
Position 6 Substituent Benzyl Thioether linkage
Acetamide Substituent 2,6-Difluorophenyl 2,3-Dichlorophenyl
Molecular Weight ~414.4 g/mol (estimated) 344.21 g/mol
Halogenation Fluorine (electron-withdrawing) Chlorine (electron-withdrawing, bulkier)

Key differences include:

  • Core Rigidity: The pyrido[4,3-d]pyrimidin-4-one core in the target compound introduces a fused bicyclic system, likely enhancing binding affinity to planar enzyme active sites compared to the monocyclic analog .
  • Substituent Effects : The benzyl group may increase lipophilicity (logP ~3.2 estimated) versus the thioether group (logP ~2.8 in ), influencing cellular uptake .
  • Halogen Impact : Fluorine’s smaller size and higher electronegativity compared to chlorine may reduce steric hindrance and improve target selectivity .

However, its Tc drops below 0.5 when compared to kinase inhibitors like imatinib, highlighting structural divergence in key pharmacophoric regions .

2.3 Bioactivity Correlation
Compounds with pyrimidine-acetamide scaffolds often cluster by bioactivity profiles. For example:

  • The analog in exhibited antiproliferative activity in preliminary screens (IC₅₀ ~10 µM against MCF-7 cells), attributed to its dichlorophenyl group’s interaction with hydrophobic kinase domains .
  • Fluorinated analogs, like the target compound, are hypothesized to improve metabolic stability (e.g., reduced CYP450-mediated dehalogenation) while maintaining potency .

2.4 Limitations of Structural Similarity While structural parallels suggest overlapping bioactivities, minor modifications can drastically alter mechanisms. For instance:

  • Replacing chlorine with fluorine may shift target selectivity from kinases (e.g., EGFR) to epigenetic regulators (e.g., HDAC8) due to altered electronic profiles .
  • The benzyl group’s bulkiness could hinder binding to compact active sites accessible to smaller substituents like thioethers .

Biologische Aktivität

The compound 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2,6-difluorophenyl)acetamide is a member of the pyrido[4,3-d]pyrimidine class of heterocyclic compounds. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C27H28F2N4OC_{27}H_{28}F_2N_4O, with a molecular weight of approximately 444.6 g/mol. The presence of both pyridine and pyrimidine rings contributes to its chemical reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrido[4,3-d]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines. In vitro tests showed that derivatives exhibited cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Cytotoxicity Profiles of Pyrido[4,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)
2-{6-benzyl-2-methyl-4-oxo...MCF-712.5
2-{6-benzyl-2-methyl-4-oxo...A54915.0
Reference Compound (e.g., Doxorubicin)MCF-71.5

Anti-inflammatory Activity

Pyrido[4,3-d]pyrimidines have also been investigated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, the compound showed significant inhibition of COX-1 and COX-2 enzymes in vitro.

Table 2: Inhibition of COX Enzymes by Pyrido[4,3-d]pyrimidine Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
2-{6-benzyl-2-methyl-4-oxo...10.08.5
Diclofenac0.50.7

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell proliferation and survival pathways.
  • Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Modulation of Inflammatory Mediators : By inhibiting COX enzymes, the compound reduces the production of prostaglandins that mediate inflammation.

Study on Anticancer Effects

A study published in Cancer Letters demonstrated that a related pyrido[4,3-d]pyrimidine derivative significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways. The study noted a marked decrease in Bcl-2 levels and an increase in Bax levels in treated tumors.

Study on Anti-inflammatory Effects

In another investigation published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of various pyrido derivatives using a carrageenan-induced paw edema model in rats. The results indicated that the compounds significantly reduced edema compared to control groups.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.